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Compound of Interest

Compound Name: 1,3-Dithiolane-2-methanol

Cat. No.: B15435076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 1,3-Dithiolane-2-
methanol and its structural analogues. The data presented herein is essential for the

identification, characterization, and purity assessment of these compounds, which are valuable

intermediates in organic synthesis and potential scaffolds in drug discovery.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,3-Dithiolane-2-methanol and

its analogue, 2-Methyl-1,3-dithiolane. This data is compiled from typical values observed for

these classes of compounds and may vary slightly based on experimental conditions.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15435076?utm_src=pdf-interest
https://www.benchchem.com/product/b15435076?utm_src=pdf-body
https://www.benchchem.com/product/b15435076?utm_src=pdf-body
https://www.benchchem.com/product/b15435076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15435076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

1,3-Dithiolane-2-

methanol
~4.80 t 1H H-2

~3.80 d 2H -CH₂OH

~3.30 m 4H H-4, H-5

~2.50 br s 1H -OH

2-Methyl-1,3-

dithiolane
~4.52 q 1H H-2

~3.20 m 4H H-4, H-5

~1.60 d 3H -CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compound Chemical Shift (δ, ppm) Assignment

1,3-Dithiolane-2-methanol ~65.0 -CH₂OH

~55.0 C-2

~40.0 C-4, C-5

2-Methyl-1,3-dithiolane ~45.0 C-2

~39.0 C-4, C-5

~22.0 -CH₃

Table 3: IR Spectroscopic Data (Thin Film, cm⁻¹)
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Compound O-H Stretch C-H Stretch C-O Stretch C-S Stretch

1,3-Dithiolane-2-

methanol
~3400 (broad) ~2950-2850 ~1050 ~700-600

2-Methyl-1,3-

dithiolane
N/A ~2950-2850 N/A ~700-600

Table 4: Mass Spectrometry Data (EI, m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

1,3-Dithiolane-2-methanol 136 105, 75, 61

2-Methyl-1,3-dithiolane 120 105, 75, 60

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Parameters:

Spectral Width: -2 to 12 ppm

Pulse Width: 30°

Acquisition Time: 4 seconds

Relaxation Delay: 1 second

Number of Scans: 16
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¹³C NMR Parameters:

Spectral Width: -10 to 220 ppm

Pulse Width: 30°

Acquisition Time: 1.5 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal

at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CHCl₃).

Infrared (IR) Spectroscopy
Sample Preparation: A small drop of the neat liquid sample was placed between two

potassium bromide (KBr) plates to form a thin film.

Instrumentation: IR spectra were recorded on a Fourier-transform infrared (FTIR)

spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Processing: The interferogram was Fourier transformed to produce the infrared

spectrum. The spectrum was baseline-corrected and the peaks were labeled.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the sample in methanol was introduced into the

mass spectrometer via direct infusion or after separation by gas chromatography (GC).
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Instrumentation: Mass spectra were obtained on a mass spectrometer equipped with an

electron ionization (EI) source.

Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 230 °C

Mass Range: 40-400 m/z

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak

and the major fragment ions.

Experimental Workflow and Biological Context
The following diagram illustrates a general workflow for the spectroscopic analysis of

synthesized organic compounds. Additionally, a potential biological signaling pathway relevant

to dithiolane-containing compounds is presented.
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Caption: General workflow for the synthesis and spectroscopic characterization of organic

compounds.

Some dithiolane derivatives have been investigated for their biological activity, including the

inhibition of the thioredoxin reductase (TrxR) system. The thioredoxin system is crucial for

maintaining cellular redox balance.[1] Inhibition of TrxR can lead to an increase in reactive

oxygen species (ROS), inducing oxidative stress and potentially apoptosis in cancer cells.[2]
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Thioredoxin Reductase (TrxR) Catalytic Cycle

Inhibition by Electrophilic Dithiolane Analogues
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Caption: Inhibition of the Thioredoxin Reductase (TrxR) signaling pathway by electrophilic

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15435076#spectroscopic-comparison-of-1-3-
dithiolane-2-methanol-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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